2,2'-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile
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Overview
Description
2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile is a chiral compound with significant potential in various fields of scientific research. This compound features a benzyl group attached to an azetidine ring, which is further connected to two acetonitrile groups. The stereochemistry of the compound is defined by the (2R,4S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azetidine ring.
Attachment of Acetonitrile Groups: The acetonitrile groups are attached through a nucleophilic addition reaction involving cyanide ions.
Industrial Production Methods
In an industrial setting, the production of 2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or acetonitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile: Unique due to its specific stereochemistry and functional groups.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: Similar in having a bicyclic structure and functional groups.
Bicyclo[2.2.1]heptane-1-carboxylates: Share a bicyclic scaffold but differ in functional groups and stereochemistry.
Uniqueness
2,2’-((2R,4S)-1-Benzylazetidine-2,4-diyl)diacetonitrile stands out due to its specific (2R,4S) configuration, which imparts unique chemical and biological properties. This stereochemistry is crucial for its interaction with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-[(2S,4R)-1-benzyl-4-(cyanomethyl)azetidin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-8-6-13-10-14(7-9-16)17(13)11-12-4-2-1-3-5-12/h1-5,13-14H,6-7,10-11H2/t13-,14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZSARZSRYYHAN-OKILXGFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1CC#N)CC2=CC=CC=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N([C@@H]1CC#N)CC2=CC=CC=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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